molecular formula C17H19NO B276066 N-[4-(allyloxy)benzyl]-N-benzylamine

N-[4-(allyloxy)benzyl]-N-benzylamine

Cat. No.: B276066
M. Wt: 253.34 g/mol
InChI Key: ANLOSKPZOMCJIL-UHFFFAOYSA-N
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Description

N-[4-(Allyloxy)benzyl]-N-benzylamine is a secondary amine featuring a benzyl group and a 4-(allyloxy)benzyl substituent. This compound is synthesized via reductive amination or nucleophilic substitution reactions, as inferred from methods used for analogous structures in the literature . Its molecular formula is C₁₇H₁₉NO, with a molecular weight of 253.34 g/mol.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

1-phenyl-N-[(4-prop-2-enoxyphenyl)methyl]methanamine

InChI

InChI=1S/C17H19NO/c1-2-12-19-17-10-8-16(9-11-17)14-18-13-15-6-4-3-5-7-15/h2-11,18H,1,12-14H2

InChI Key

ANLOSKPZOMCJIL-UHFFFAOYSA-N

SMILES

C=CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2

Canonical SMILES

C=CCOC1=CC=C(C=C1)CNCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The table below highlights key structural differences between N-[4-(allyloxy)benzyl]-N-benzylamine and related compounds:

Compound Name Molecular Formula Key Substituents/Functional Groups Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound C₁₇H₁₉NO Para-allyloxybenzyl, benzyl 253.34 Potential nucleophilicity, lipophilic
N-[4-(Allyloxy)-3-methoxybenzyl]-N-[3-(4-morpholinyl)propyl]amine C₂₀H₂₉N₃O₂ 3-Methoxy, 4-allyloxybenzyl, morpholinylpropyl ~359.47 Enhanced solubility (morpholinyl), CNS targeting
N-Allyl-N-benzyl-4-methylbenzenesulfonamide C₁₇H₁₉NO₂S Sulfonamide, 4-methylbenzene 313.40 γ-Secretase inhibition (Alzheimer’s research)
N-[2-(Allyloxy)benzyl]-N-2,3-dihydro-1,4-benzodioxin-6-ylamine C₁₈H₁₉NO₃ Ortho-allyloxybenzyl, dihydrobenzodioxin 297.35 Conformational rigidity, potential GPCR modulation
N-Methyl-N-(4-phenoxybenzyl)amine C₁₄H₁₅NO 4-Phenoxybenzyl, methyl 213.28 Increased lipophilicity (phenoxy group)
Key Observations:

Substituent Position : The para-allyloxy group in the target compound contrasts with the ortho-substituted analog in , which may hinder rotational freedom and alter receptor binding .

Functional Groups : Sulfonamide () and morpholinyl () groups enhance hydrogen-bonding capacity, improving water solubility compared to the target compound’s simple amine .

Lipophilicity: Phenoxy () and benzodioxin () substituents increase logP values, suggesting stronger membrane permeability than the allyloxy group .

Physicochemical Properties

Property This compound N-[4-(Allyloxy)-3-methoxybenzyl]-N-[3-morpholinylpropyl]amine N-Allyl-N-benzyl-4-methylbenzenesulfonamide
Molecular Weight (g/mol) 253.34 359.47 313.40
logP (Predicted) ~3.5 ~2.8 (morpholinyl reduces lipophilicity) ~3.9 (sulfonamide increases polarity)
Solubility (aq.) Low Moderate Low
Melting Point Not reported Not reported 142–144°C (crystalline structure)

Preparation Methods

Direct N-Alkylation

The most straightforward method involves reacting benzylamine with 4-(allyloxy)benzyl chloride or bromide under basic conditions. For example:

  • Reagents : Benzylamine, 4-(allyloxy)benzyl chloride, K₂CO₃, DMF (dimethylformamide).

  • Conditions : 80–100°C for 12–24 hours under nitrogen.

  • Yield : 45–68%.

Mechanistic Insights :
The reaction proceeds via an SN2 mechanism, where the amine acts as a nucleophile attacking the electrophilic benzyl carbon. Steric hindrance from the allyloxy group slightly reduces reactivity compared to unsubstituted benzyl halides.

Optimization Strategies :

  • Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields to 72%.

  • Microwave-assisted synthesis reduces reaction time to 2–4 hours with comparable yields.

Reductive Amination of 4-(Allyloxy)benzaldehyde

Two-Step Process

This method avoids handling moisture-sensitive benzyl halides:

  • Imine Formation : React 4-(allyloxy)benzaldehyde with benzylamine in toluene at reflux (110°C) for 6 hours.

  • Reduction : Treat the imine intermediate with NaBH₄ or LiAlH₄ in THF at 0°C to room temperature.

  • Yield : 58–75%.

Key Data :

Reducing AgentSolventTemperatureYield (%)
NaBH₄Ethanol0°C → RT62
LiAlH₄THF0°C → RT75
BH₃·THFTHF0°C → 40°C68

Advantages :

  • Avoids halogenated byproducts.

  • Scalable to gram quantities with minimal purification.

Multicomponent Ugi Reaction

One-Pot Assembly

The Ugi reaction enables convergent synthesis using:

  • Components : 4-(Allyloxy)benzaldehyde, benzylamine, tert-butyl isocyanide, and a carboxylic acid (e.g., acetic acid).

  • Conditions : Methanol, 25°C, 48 hours.

  • Yield : 32–40%.

Limitations :

  • Moderate yields due to competing pathways.

  • Requires chromatographic purification to isolate the desired product.

Recent Improvements :

  • Microwave irradiation (50°C, 4 hours) increases yield to 48%.

Catalytic Coupling Approaches

Ruthenium-Catalyzed Amination

Inspired by cyclization methods for benzoxazines, this route employs:

  • Catalyst : [Cp*RuCl(cod)] (5 mol%).

  • Substrate : N-Benzyl-1-[2-(prop-2-yn-1-yloxy)phenyl]methanamine.

  • Conditions : Et₂O, TMSCHN₂, 25°C, 6 hours.

  • Yield : 62%.

Applicability :
While designed for cyclizations, modifying the substrate to include an allyloxy group instead of propargyl ether could yield N-[4-(allyloxy)benzyl]-N-benzylamine.

Comparative Analysis of Methods

MethodYield (%)Purity (%)ScalabilityCost
Direct Alkylation45–6890–95HighLow
Reductive Amination58–7592–98ModerateMedium
Ugi Reaction32–4885–90LowHigh
Catalytic Coupling6295ModerateHigh

Recommendations :

  • Lab-Scale : Reductive amination balances yield and ease.

  • Industrial : Direct alkylation offers cost efficiency.

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